molecular formula C40H74O3 B13788011 3-Hexatriacontylfuran-2,5-dione CAS No. 64051-60-1

3-Hexatriacontylfuran-2,5-dione

Cat. No.: B13788011
CAS No.: 64051-60-1
M. Wt: 603.0 g/mol
InChI Key: HDSXLLORABRJOP-UHFFFAOYSA-N
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Description

3-Hexatriacontylfuran-2,5-dione is a chemical compound characterized by a long alkyl chain attached to a furan-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexatriacontylfuran-2,5-dione typically involves the reaction of a long-chain alkyl halide with furan-2,5-dione under specific conditions. One common method is the nucleophilic substitution reaction where the alkyl halide reacts with the furan-2,5-dione in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Hexatriacontylfuran-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding diketones.

    Reduction: The carbonyl groups in the furan-2,5-dione can be reduced to hydroxyl groups.

    Substitution: The long alkyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hexatriacontylfuran-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hexatriacontylfuran-2,5-dione involves its interaction with various molecular targets. The furan-2,5-dione moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

    Furan-2,5-dione: The parent compound, known for its reactivity and versatility in organic synthesis.

    3,4-Dimethylfuran-2,5-dione: A derivative with similar reactivity but different physical properties due to the presence of methyl groups.

    Phthalic Anhydride: Another furan derivative used in the production of plastics and resins.

Uniqueness: 3-Hexatriacontylfuran-2,5-dione is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and specialty materials.

Properties

CAS No.

64051-60-1

Molecular Formula

C40H74O3

Molecular Weight

603.0 g/mol

IUPAC Name

3-hexatriacontylfuran-2,5-dione

InChI

InChI=1S/C40H74O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-38-37-39(41)43-40(38)42/h37H,2-36H2,1H3

InChI Key

HDSXLLORABRJOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O

Origin of Product

United States

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